molecular formula C13H20N4O2 B7529767 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea

1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea

Cat. No. B7529767
M. Wt: 264.32 g/mol
InChI Key: LCLDDQAZFWHNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea, also known as MPUPU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea is not fully understood. However, it has been proposed that 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea exerts its pharmacological effects by modulating various signaling pathways in the body, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. Additionally, 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea has been shown to have a direct effect on various enzymes and proteins, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases. Additionally, 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea has been shown to have antidiabetic effects, which may be useful in the treatment of diabetes. Furthermore, 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea in lab experiments is its potential for a wide range of pharmacological effects. Additionally, 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea is relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments. However, one of the main limitations of using 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea is its lack of specificity, as it may have effects on multiple signaling pathways and enzymes.

Future Directions

There are several future directions for the study of 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea. One potential direction is the further elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the development of more specific derivatives of 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea may be useful in the treatment of specific diseases. Furthermore, the development of new synthetic methods for 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea involves the reaction of 1-(pyridin-3-yl)urea with 1-(morpholin-4-yl)propan-2-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst, typically under reflux conditions. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological properties, such as antioxidant, anti-inflammatory, and antidiabetic effects. Additionally, 1-(1-Morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(1-morpholin-4-ylpropan-2-yl)-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-11(10-17-5-7-19-8-6-17)15-13(18)16-12-3-2-4-14-9-12/h2-4,9,11H,5-8,10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLDDQAZFWHNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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